molecular formula C18H20FNO4S B2547746 3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide CAS No. 1705845-79-9

3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide

Cat. No.: B2547746
CAS No.: 1705845-79-9
M. Wt: 365.42
InChI Key: HHIRTVQMSORKFY-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a fluorophenyl group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate This intermediate is then reacted with a fluorophenyl derivative under controlled conditions to introduce the fluorophenyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as chromatography and recrystallization ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl derivatives.

Scientific Research Applications

3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The fluorophenyl group can enhance the binding affinity and selectivity of the compound for its target. The methoxyethyl group can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(2-carboxyphenylureido)benzenesulfonyl fluoride: This compound has a similar benzenesulfonyl group but differs in the presence of a carboxyphenylureido group instead of the fluorophenyl and methoxyethyl groups.

    2-(3-chloro-2-fluorophenyl)propanenitrile: This compound features a fluorophenyl group but lacks the benzenesulfonyl and methoxyethyl groups.

Uniqueness

3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group provides strong binding interactions, while the fluorophenyl group enhances selectivity and binding affinity. The methoxyethyl group improves solubility and bioavailability, making this compound a valuable tool in various scientific research applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO4S/c1-24-17(14-6-5-7-15(19)12-14)13-20-18(21)10-11-25(22,23)16-8-3-2-4-9-16/h2-9,12,17H,10-11,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIRTVQMSORKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)CCS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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